molecular formula C13H15NO4 B1413177 {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid CAS No. 2108442-33-5

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid

Cat. No.: B1413177
CAS No.: 2108442-33-5
M. Wt: 249.26 g/mol
InChI Key: ALNOEVTWLXECRD-UHFFFAOYSA-N
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Description

{[1-(2-Methoxyethyl)-1H-indol-4-yl]oxy}acetic acid is a synthetic indole derivative characterized by a 2-methoxyethyl group substituted on the nitrogen atom of the indole ring and an acetic acid moiety linked via an oxygen atom at the 4-position. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.27 g/mol and CAS number 2108442-33-5 . The compound is structurally notable for its polar 2-methoxyethyl substituent, which may enhance solubility compared to nonpolar analogs.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNOEVTWLXECRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole Ether Intermediate

A representative procedure involves the following:

Step Reagents and Conditions Description
1 1-(2-methoxyethyl)-1H-indole + Chloroacetic acid or bromoacetic acid ethyl ester The indole nitrogen or oxygen at the 4-position acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid under basic conditions.
2 Base: Cesium carbonate or potassium carbonate Used to deprotonate the indole hydroxyl or nitrogen, enhancing nucleophilicity.
3 Solvent: DMF or similar polar aprotic solvent Facilitates the nucleophilic substitution reaction.
4 Temperature: Ambient to 100 °C Reaction time varies from several hours to overnight depending on conditions.
5 Workup: Addition of water or ice-water, filtration, washing with ethanol or ethyl acetate Isolates the crude product.
6 Purification: Recrystallization or column chromatography Yields pure {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid.

Example Experimental Data

Parameter Value
Base used Cesium carbonate (7.17 g, 22 mmol)
Solvent DMF (30 mL)
Electrophile Bromoacetic acid ethyl ester (2.38 mL, 20.3 mmol)
Temperature Ambient (20 °C)
Reaction time Overnight (~12–24 h)
Yield Approximately 34% after purification
Purification method Silica gel chromatography (AcOEt/heptane 1:3)

This example demonstrates the moderate yield typical for this step, emphasizing the need for careful purification to obtain high-purity product.

Industrial and Scale-Up Considerations

For industrial-scale synthesis, the reaction is often optimized by:

  • Using continuous flow reactors to improve reaction control and scalability.
  • Employing optimized bases and solvents to maximize yield and minimize byproducts.
  • Implementing efficient purification techniques such as recrystallization or preparative chromatography to achieve high purity.

These improvements allow for better reproducibility and cost-effectiveness in producing {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid for research or pharmaceutical applications.

Reaction Mechanism Insights

The key reaction mechanism involves:

  • Deprotonation of the nucleophilic site on the indole ring (often the oxygen at the 4-position).
  • Nucleophilic attack on the electrophilic carbon of chloroacetic acid or its ester.
  • Formation of an ether linkage connecting the indole ring to the acetic acid moiety.
  • Subsequent workup and purification to isolate the acid form.

This nucleophilic substitution is facilitated by the electron-rich nature of the indole ring and the activating effect of the methoxyethyl substituent, which may influence reaction rates and yields.

Comparative Data Table of Preparation Conditions

Preparation Aspect Typical Conditions Notes
Starting material 1-(2-methoxyethyl)-1H-indole Commercially available or synthesized separately
Electrophile Chloroacetic acid or bromoacetic acid esters Electrophilic carbon source for substitution
Base Cesium carbonate, potassium carbonate Strong bases to deprotonate nucleophile
Solvent DMF, methanol, or ethyl acetate Polar aprotic solvents preferred
Temperature 20–100 °C Higher temperatures increase rate but may reduce selectivity
Reaction time 6–24 hours Depends on scale and conditions
Purification Recrystallization, silica gel chromatography Essential to remove side products
Yield 30–80% depending on conditions Optimization needed for scale-up

Research Findings and Optimization Notes

  • Yield Optimization: Use of cesium carbonate and DMF at ambient temperature overnight is common but yields can be moderate (~34%). Increasing temperature or changing solvent can improve yields but may introduce side reactions.
  • Purity: Recrystallization from ethanol or ethyl acetate is effective for purification.
  • Side Reactions: Possible side reactions include over-alkylation or substitution at undesired positions; careful control of stoichiometry and reaction time is critical.
  • Alternative Methods: Some protocols use protecting groups on the indole nitrogen or other positions to improve selectivity and yield before deprotection.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between the target compound and related indole-acetic acid derivatives:

Compound Name Substituent on N Acetic Acid Position Additional Substituents Molecular Weight CAS Number Key Properties/Applications
{[1-(2-Methoxyethyl)-1H-indol-4-yl]oxy}acetic acid 2-Methoxyethyl 4 None 249.27 2108442-33-5 Enhanced solubility due to polar substituent
2-(5-Methoxy-1H-indol-3-yl)acetic acid H 3 5-Methoxy 205.21 3471-31-6 Antioxidant potential; common indole scaffold
Indomethacin 4-Chlorobenzoyl 3 5-Methoxy, 2-Methyl 357.79 53-86-1 NSAID; anti-inflammatory activity
2-(4-Ethoxy-1H-indol-3-yl)acetic acid H 3 4-Ethoxy 219.24 191675-69-1 Ethoxy group increases lipophilicity
3-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid 4-Chlorobenzoyl 3 (propanoic acid) 5-Methoxy, 2-Methyl 371.81 - Extended chain; potential COX inhibition

Key Differences and Implications

Substituent Position and Type
  • Acetic Acid Position : The target compound’s acetic acid group at the 4-position distinguishes it from NSAIDs like indomethacin (3-position), which is critical for cyclooxygenase (COX) binding . Substitution at the 4-position may alter biological target interactions.
  • This likely improves aqueous solubility but may reduce membrane permeability .
Physicochemical Properties
  • Solubility: The 2-methoxyethyl group enhances hydrophilicity compared to methyl (e.g., [(1-Methyl-1H-indol-4-yl)oxy]acetic acid, C₁₁H₁₁NO₃) or benzyl substituents (e.g., [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid, C₁₇H₁₅NO₃) .
  • Lipophilicity (LogP) : Indomethacin’s LogP (~4.2) reflects its high lipophilicity due to the 4-chlorobenzoyl group, whereas the target compound’s LogP is likely lower (unreported but estimated ~1.5–2.5) .

Biological Activity

{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring, which is known for its diverse biological activities, and a methoxyethyl substituent that may influence its pharmacological properties. The acetic acid moiety contributes to its solubility and reactivity.

The biological activity of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways involved in inflammation and cancer progression.

1. Anti-inflammatory Effects

Research indicates that {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid may inhibit certain enzymes involved in inflammatory processes. This compound has shown promise in reducing inflammation by blocking the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

2. Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Specific studies have reported significant inhibition of tumor growth in xenograft models when treated with this compound.

3. Antimicrobial Activity

There is emerging evidence that {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid possesses antimicrobial properties. It has been observed to inhibit biofilm formation in bacterial pathogens such as Pseudomonas aeruginosa, indicating potential as a therapeutic agent against biofilm-associated infections .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid in a rodent model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, supporting its potential use in treating inflammatory diseases.

Study 2: Anticancer Efficacy

In vitro assays were conducted on several cancer cell lines, including breast and colon cancer cells. The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity. In vivo studies further confirmed these findings with reduced tumor volumes in treated mice.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Indole-3-acetic acidIndole ring with acetic acidAntimicrobial, plant growth regulatorNaturally occurring
5-Methoxyindole-3-acetic acidIndole ring with methoxy groupAntitumor activityAnalog with different substituents
1H-Indole-4-acetic acidIndole ring with acetic acidCytotoxicity against cancer cellsSimilar core structure

This comparison highlights the unique properties of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid due to its specific substituents that may enhance its biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid, and how can side reactions be minimized?

  • Methodology : Start with 1H-indol-4-ol as the core scaffold. Introduce the 2-methoxyethyl group via alkylation using 2-methoxyethyl bromide in a polar aprotic solvent (e.g., DMF) with a base like NaH . For the acetic acid moiety, employ a nucleophilic substitution reaction with chloroacetic acid under basic conditions (e.g., K₂CO₃ in acetone). Monitor reaction progress via TLC and purify intermediates via column chromatography. Side reactions (e.g., over-alkylation) can be minimized by controlling stoichiometry (1:1 molar ratio for alkylation) and reaction temperature (<60°C) .

Q. How can the purity and structural integrity of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid be validated?

  • Methodology :

  • Spectroscopy : Use FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid; indole N-H at ~3400 cm⁻¹).
  • NMR : ¹H NMR should show a singlet for the methoxyethyl group (δ 3.2–3.4 ppm) and a downfield shift for the indolic proton (δ 7.0–7.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (C₁₃H₁₅NO₄: 265.0954 g/mol).
  • X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar indole-acetic acid derivatives (e.g., C-O bond ≈ 1.36 Å) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to track degradation (e.g., hydrolysis of the methoxyethyl group) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry and analyze electrostatic potential surfaces for reactive sites .
  • Conduct molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Compare binding energies with known indole derivatives (e.g., ΔG < –8 kcal/mol suggests strong affinity) .
  • Validate predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀).

Q. What analytical techniques resolve contradictions in reported biological activities of structurally similar indole-acetic acid derivatives?

  • Methodology :

  • Meta-analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using datasets from PubChem or EPA DSSTox .
  • Structure-Activity Relationship (SAR) : Use 3D-QSAR models to correlate electronic (HOMO/LUMO) or steric parameters (molar refractivity) with activity trends. For example, electron-donating groups (e.g., methoxy) may enhance receptor binding .
  • Experimental replication : Test the compound under standardized conditions (e.g., fixed pH, cell line) to isolate structural contributions .

Q. How can enantiomeric purity be assessed if the compound exhibits chirality?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) to separate enantiomers. Calculate enantiomeric excess (ee) via peak area ratios .
  • Circular Dichroism (CD) : Compare CD spectra with racemic mixtures to confirm optical activity.
  • Stereoselective synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to control stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid
Reactant of Route 2
Reactant of Route 2
{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.